molecular formula C7H5ClFNO2 B048750 2-Amino-4-chloro-5-fluorobenzoic acid CAS No. 108288-16-0

2-Amino-4-chloro-5-fluorobenzoic acid

Cat. No. B048750
CAS RN: 108288-16-0
M. Wt: 189.57 g/mol
InChI Key: NGCSJYVKMMNJIJ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an aryl fluorinated building block used in organic synthesis .


Synthesis Analysis

2-Amino-4-chloro-5-fluorobenzoic acid is used in the synthesis of styrylquinazolinones which are potential anticancer agents . It also participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-chloro-5-fluorobenzoic acid is C7H5ClFNO2 . The SMILES string representation is Nc1cc(F)ccc1C(O)=O .


Chemical Reactions Analysis

2-Amino-4-chloro-5-fluorobenzoic acid is suitable for solution phase peptide synthesis . It reacts with substituted 2-hydroxy acetophenones in the presence of POCl3 .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 189.57 . The melting point is between 192-196 °C .

Scientific Research Applications

Synthesis of Organic Single Crystals

2-Amino-4-chloro-5-fluorobenzoic acid can be used in the synthesis of organic single crystals. For instance, a compound similar to it, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals . This process involves the conventional slow evaporation solution technique (SEST) .

Nonlinear Optical Applications

The synthesized organic single crystals can be used in nonlinear optical (NLO) applications. The third-order NLO coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

Optical Limiting Applications

The organic single crystals synthesized from 2-Amino-4-chloro-5-fluorobenzoic acid can be used in optical limiting applications. The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² when using the solid-state laser of wavelength 532 nm .

High-Power Laser Applications

The grown crystal possesses good thermal stability of about 187 °C, making it suitable for high-power laser applications . The laser damage threshold (LDT) analysis has been carried out by Nd: YAG laser of wavelength of 1064 nm .

Biochemical Reagent

2-Amino-5-fluorobenzoic acid, a compound similar to 2-Amino-4-chloro-5-fluorobenzoic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Furosemide

4-Chloro-2-fluorobenzoic acid, a compound similar to 2-Amino-4-chloro-5-fluorobenzoic acid, is used as a starting reagent for the synthesis of furosemide .

Synthesis of Novel Herbicidal Isoxazolecarboxamides

4-Chloro-2-fluorobenzoic acid is also used in the synthesis of novel herbicidal isoxazolecarboxamides .

Preparation of Potential Liquid Crystals

4-Chloro-2-fluorobenzoic acid can be used in the preparation of potential liquid crystals .

Safety and Hazards

2-Amino-4-chloro-5-fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While specific future directions for 2-Amino-4-chloro-5-fluorobenzoic acid are not detailed in the search results, its use in the synthesis of potential anticancer agents suggests it may have applications in the development of new therapeutics.

properties

IUPAC Name

2-amino-4-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSJYVKMMNJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562807
Record name 2-Amino-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-fluorobenzoic acid

CAS RN

108288-16-0
Record name 2-Amino-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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